Hexyl crotonate is primarily encountered in scientific research related to flavor and fragrance. Its characteristic sweet, fruity, and green odor profile makes it a valuable component in the development of various flavor and fragrance formulations. Researchers utilize hexyl crotonate in:
Due to its potential irritant properties, hexyl crotonate is also subject to research regarding its safety profile. Studies focus on:
Hexyl crotonate, also known as hexyl (E)-2-butenoate, is an organic ester formed from the reaction of crotonic acid and hexanol. It has the chemical formula and is characterized by a six-carbon chain (hexyl) linked to an ester group, which is further connected to a double-bonded carbon chain (crotonyl group) . This compound is primarily recognized for its sweet, fruity, and green odor profile, making it a valuable ingredient in flavor and fragrance formulations . Hexyl crotonate occurs naturally in trace amounts in certain fruits but is predominantly synthesized for commercial use .
The primary scientific application of hexyl crotonate lies in its flavor and fragrance properties. It contributes fruity, green, and apple-like notes to flavors and fragrances []. The specific mechanism of action by which it interacts with olfactory receptors to produce these sensations is not fully understood but is an area of ongoing research in flavor science.
Research on hexyl crotonate indicates potential biological activities, particularly regarding its safety profile due to irritant properties. While specific biological effects are less documented compared to other compounds, its role in flavoring suggests interaction with olfactory receptors, contributing to sensory experiences associated with food and fragrance . Additionally, studies have noted its involvement in lipid metabolism pathways and potential impacts on cellular signaling processes .
Hexyl crotonate can be synthesized through several methods:
Hexyl crotonate is primarily utilized in:
Hexyl crotonate shares structural similarities with several other compounds. Below are some comparable esters:
Hexyl crotonate's distinctiveness lies in its specific combination of a six-carbon chain with a double bond adjacent to the ester group, which contributes uniquely to its flavor profile compared to other similar esters. Its applications in both food and fragrance industries highlight its versatility as a compound.
Hexyl crotonate, a trans-configured ester derived from crotonic acid and hexanol, emerged as a synthetic compound in the mid-20th century. Its development paralleled advancements in esterification techniques, particularly in the flavor and fragrance industry. Early studies focused on synthesizing unsaturated esters to replicate natural fruit aromas, with crotonic acid derivatives gaining prominence due to their ability to impart fruity and green notes. The compound’s systematic name, hexyl (2E)-but-2-enoate, reflects its structural features: a six-carbon hexyl chain esterified to a trans-configured crotonate moiety.
Historical records indicate that crotonic acid itself was first isolated from croton oil, though this association later proved erroneous. The synthesis of hexyl crotonate involved adapting established esterification protocols, using sulfuric acid as a catalyst to condense crotonic acid with hexanol. This method remains foundational in industrial production, though modern approaches incorporate refined catalysts and reaction conditions to enhance efficiency.
Hexyl crotonate’s significance lies in its dual role as a flavoring agent and a model compound in organic synthesis. In the flavor industry, its sweet, fruity, and apple-like aroma makes it indispensable for creating complex fragrance profiles. Researchers also leverage its trans-configured double bond in catalytic asymmetric reactions, such as Sharpless dihydroxylation, to produce chiral diols.
The compound’s structural simplicity belies its versatility. Its ester functionality and unsaturated backbone enable participation in polymerization reactions, as seen in studies exploring its role as a monomer in resin synthesis. Additionally, hexyl crotonate’s similarity to biologically active molecules has spurred investigations into its potential interactions with lipid metabolism pathways, though conclusive evidence remains limited.
Current research focuses on optimizing synthesis protocols, expanding applications in green chemistry, and elucidating its sensory mechanisms. Key advancements include:
Gaps include a lack of detailed studies on its olfactory receptor interactions and limited exploration of its reactivity in cross-coupling reactions. The biological activity of hexyl crotonate derivatives also warrants further investigation.
Hexyl crotonate is a monounsaturated ester with the molecular formula $$ \text{C}{10}\text{H}{18}\text{O}_2 $$ and a molecular weight of 170.25 g/mol. Its structure consists of:
Compound | Alkyl Chain | Functional Group | Key Application |
---|---|---|---|
Ethyl crotonate | Ethyl | trans-but-2-enoate | Flavoring agent |
Octyl acrylate | Octyl | Acrylic ester | Polymer production |
Butyl acrylate | Butyl | Acrylic ester | Coatings and adhesives |
Hexyl crotonate | Hexyl | trans-but-2-enoate | Fragrance, synthetic chemistry |
Hexyl crotonate’s distinctiveness arises from its trans configuration, which enhances its stability and reactivity compared to saturated analogs.
The compound exists predominantly in the trans configuration due to steric and electronic factors favoring the $$ E $$-isomer. While cis-configured isocrotonate esters are theoretically possible, they are less stable and rarely isolated. This stereoselectivity is critical in applications requiring predictable reactivity, such as asymmetric catalysis.
The primary synthesis route involves acid-catalyzed esterification:
$$ \text{Crotonic acid} + \text{Hexanol} \xrightarrow{\text{H}2\text{SO}4} \text{Hexyl crotonate} + \text{H}_2\text{O} $$
Conditions:
Modern modifications include using azeotropic distillation to remove water, improving yields to >90%.
Method | Reactants | Advantages | Limitations |
---|---|---|---|
Crotonoyl chloride + hexanol | Crotonoyl chloride, hexanol | Faster reaction rates | Toxicity of acyl chloride |
Transesterification | Methyl crotonate, hexanol | Reusable catalysts (e.g., lipases) | Requires enzyme stability |
Microwave-assisted | Crotonic acid, hexanol | Reduced reaction time | Energy-intensive |
Transesterification with biocatalysts offers a greener alternative, though scalability remains a challenge.
Property | Value | Source |
---|---|---|
Density (20°C) | 0.885–0.891 g/mL | |
Boiling Point | 215–220°C | |
Refractive Index (nD²⁰) | 1.438–1.440 | |
Solubility | Insoluble in water; soluble in ethanol |
The compound’s trans configuration is evident in its IR spectrum, with characteristic $$ \nu{\text{C=O}} $$ and $$ \nu{\text{C=C}} $$ absorptions at ~1710 cm⁻¹ and ~1640 cm⁻¹, respectively. NMR data confirm the hexyl chain’s terminal methyl groups ($$ \delta $$ ~0.9 ppm) and the ester oxygen’s deshielded protons ($$ \delta $$ ~4.1–4.3 ppm).
Hexyl crotonate is prized for its sweet, green, and apple-like aroma, often used in:
Compound | Dominant Notes | Intensity (ppb) |
---|---|---|
Hexyl crotonate | Fruity, green, apple | 300–500 |
Ethyl butanoate | Sweet, tropical fruit | 100–200 |
Benzaldehyde | Almond, floral | 50–100 |
In resin synthesis, hexyl crotonate acts as a latent crosslinker. Its ester group reacts with hydroxy-functional resins under acidic conditions, enabling low-temperature curing. This property is critical in coatings where heat sensitivity is a concern.
Recent studies employ nonheme iron complexes to catalyze cis-dihydroxylation of related esters, achieving >95% enantiomeric excess (ee). While not yet applied to hexyl crotonate, this methodology could enable access to chiral derivatives for pharmaceuticals.
Efforts to replace fossil-derived hexanol with bio-based alternatives (e.g., from palm oil) are underway, though cost and availability remain barriers. Green catalysts, such as zeolites, are being tested to reduce acid use.
Hexyl crotonate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as hexyl (2E)-but-2-enoate [1] [2] [3]. The compound is also recognized under the alternative IUPAC designation hexyl (E)-but-2-enoate [4] [5]. These systematic names reflect the ester linkage between hexanol and the trans-configuration of 2-butenoic acid, commonly known as crotonic acid [1] [6].
The systematic nomenclature follows established conventions where the alcohol portion (hexyl) precedes the acid-derived portion (but-2-enoate), with the (E) or (2E) designation indicating the trans-stereochemical configuration of the double bond [2] [3]. Additional systematic names documented in chemical databases include hexyl trans-2-butenoate and 2-butenoic acid, hexyl ester, (2E)- [4] [6].
The primary Chemical Abstracts Service registry number for hexyl crotonate is 19089-92-0 [1] [2] [6]. An alternative CAS number, 1617-25-0, has been documented in some sources, though this appears to refer to the same trans-configured compound [5] [7]. The European Community number is listed as 242-808-8 [2] [8].
Hexyl crotonate is a colourless, oily liquid at ambient temperature, exhibiting a mild fruity–green odour [1] [2] [3].
Property | Value | Measurement conditions | Source |
---|---|---|---|
Physical state | Liquid | 20 °C | [2] |
Colour | Colourless | — | [3] |
Visual appearance | Clear, mobile oil | — | [1] |
Parameter | Numerical value | Method / conditions | Source |
---|---|---|---|
Melting (freezing) point | −89.9 °C (estimate) | Calculated from Joback correlations | [1] |
Normal boiling point | 215.6 °C (at 760 mm Hg) | Distillation | [1] |
Alternative boiling datum | ca. 220 °C (at 760 mm Hg) | Supplier specification | [2] |
Predicted thermochemical quantities (Joback–Reid method):
Quantity | Value | Temperature | Phase | Source |
---|---|---|---|---|
Isobaric heat capacity (Cₚ) | 279 J mol⁻¹ K⁻¹ | 298 K | Liquid (pred.) | [4] |
Enthalpy of vaporisation (ΔHᵥ) | 46.97 kJ mol⁻¹ | 298 K | Liquid → gas (pred.) | [4] |
Enthalpy of fusion (ΔH_fus) | 24.64 kJ mol⁻¹ | 269 K | Crystal → liquid (pred.) | [4] |
Standard entropy (S°) | 385 J mol⁻¹ K⁻¹ | 298 K | Gas (pred.) | [4] |
Temperature | nᴅ | Reference |
---|---|---|
20 °C | 1.438 – 1.440 | [5] [3] |
25 °C | 1.439 ± 0.001 | [1] |
Supplier range | 1.4280 – 1.4490 | [6] |
Hexyl crotonate shows only vacuum-ultraviolet absorption; no significant absorbance is observed between 290 nm and 700 nm (molar extinction coefficient < 1 000 L mol⁻¹ cm⁻¹), hence the molecule is considered photostable under terrestrial solar wavelengths [7].
Principal infrared absorption bands (neat liquid, Attenuated Total Reflectance) [8]:
Wavenumber / cm⁻¹ | Assignment |
---|---|
2959-2850 | Aliphatic C–H stretching |
1735 | Carbonyl (ester C=O) stretching, strong |
1640 | Alkene C=C stretching, weak |
1460-1375 | CH₂ / CH₃ bending |
1230-1150 | C–O stretching (ester) |
970 | Out-of-plane =C–H bending |
Raman data have not been reported; by analogy with related unsaturated esters, resonance-enhanced bands are expected near 1650 cm⁻¹ (C=C).
δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH₂–, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH₃, J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH₃, J = 6.8 Hz).
δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons).
Electron-impact (70 eV) mass spectrum (NIST ref.) gives base peak at m/z 99 corresponding to McLafferty rearrangement fragment C₅H₇O₂⁺. Major ions:
m/z | Relative intensity /% | Proposed formula / origin |
---|---|---|
170 | 28 | Molecular ion (C₁₀H₁₈O₂⁺) |
99 | 100 | C₅H₇O₂⁺ (base peak, McLafferty) |
83 | 42 | C₆H₁₁⁺ allylic fragment |
69 | 35 | C₅H₉⁺ |
57 | 60 | C₄H₉⁺ (butyl) |
43 | 75 | C₃H₇⁺ (propyl, acylium CH₃CO⁺) |
[Numbers reconstructed from NIST MS interpreter [10].]
Solvent | Solubility qualitative / quantitative | Observation | Source |
---|---|---|---|
Water | Practically insoluble (< 1 mg L⁻¹, 25 °C) | Direct test | [2] [11] |
Ethanol (95%) | Miscible | Supplier data | [2] |
Fixed oils (e.g., almond oil) | Miscible | [2] | |
Propylene glycol | Insoluble | [2] | |
n-Hexane | Miscible | Experimentally used as chromatographic solvent | [9] |
Log₁₀ P (octanol / water) = 2.69 (fragment constant calculation) [1]; independent prediction 3.0 (Hansen database) [12]. Consensus indicates moderate hydrophobicity.
Hansen solubility parameter set (calculated) [12]:
δᴅ (dispersion) | δᴘ (polar) | δʜ (hydrogen-bond) | δₜ (total) |
---|---|---|---|
16.3 MPa½ | 2.6 MPa½ | 3.2 MPa½ | 16.9 MPa½ |
These values predict good compatibility with non-polar and slightly polar organic media and poor miscibility with highly polar hydrogen-bonding solvents.
No dedicated surface-tension measurements have been published. Based on structural similarity to hexyl acetate, an estimated surface tension of approximately 30 mN m⁻¹ at 25 °C is expected, implying moderate surface activity useful in flavour encapsulation matrices.
Hexyl crotonate is a non-ionic, electrically insulating liquid with negligible conductivity (< 10⁻¹⁵ S cm⁻¹) and is diamagnetic with molar magnetic susceptibility near −70 × 10⁻⁶ cm³ mol⁻¹ (estimated from Pascal constants for aliphatic esters).
Irritant